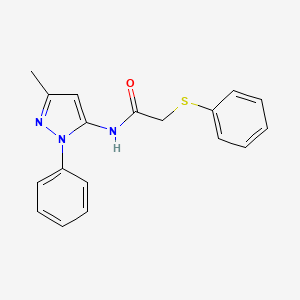
N-(4-acetamidophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2-aminothiophene with 4-acetamidobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent to yield the quinoline core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been investigated for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating inflammatory diseases, infections, and cancer.
Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects. The exact molecular pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamidophenyl)-2-phenylquinoline-4-carboxamide
- N-(4-acetamidophenyl)-2-(furan-2-yl)quinoline-4-carboxamide
- N-(4-acetamidophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Uniqueness
N-(4-acetamidophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles like phenyl, furan, or pyridine. These properties can influence the compound’s reactivity, biological activity, and overall pharmacokinetic profile.
Properties
Molecular Formula |
C22H17N3O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O2S/c1-14(26)23-15-8-10-16(11-9-15)24-22(27)18-13-20(21-7-4-12-28-21)25-19-6-3-2-5-17(18)19/h2-13H,1H3,(H,23,26)(H,24,27) |
InChI Key |
HQYPSHTZPBLIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-triethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478766.png)

![1-[4-(benzyloxy)-3-chlorophenyl]-N-(2-chlorobenzyl)methanamine](/img/structure/B12478776.png)
![5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12478777.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,5-dimethoxybenzoate](/img/structure/B12478783.png)
![3-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478792.png)
![2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid](/img/structure/B12478799.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12478806.png)
![N,N'-bis(2,5-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B12478812.png)

![4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol](/img/structure/B12478833.png)
![5-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12478834.png)
![N-(4-bromophenyl)-3-[(4-tert-butylphenyl)sulfanyl]propanamide](/img/structure/B12478841.png)
![2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B12478844.png)
